Pyrazine, 2,3-dihydro-
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Overview
Description
Pyrazine, 2,3-dihydro-: is a nitrogen-containing heterocyclic compound. It is a derivative of pyrazine, which is an aromatic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 4. The 2,3-dihydro- variant of pyrazine is characterized by the presence of hydrogen atoms at the 2 and 3 positions, making it a partially saturated compound. This compound is known for its significant biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Iodine-Mediated Synthesis: One efficient method for synthesizing 2,3-dihydro-pyrazines involves the reaction of 1,2-diketones with ethylenediamine in the presence of a catalytic amount of iodine.
Cyclization Reactions: Another common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production methods for 2,3-dihydro-pyrazines often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3-dihydro-pyrazines can undergo oxidation reactions to form pyrazine derivatives.
Reduction: Reduction of pyrazine derivatives can lead to the formation of 2,3-dihydro-pyrazines.
Substitution: Substitution reactions involving halogenated acids can lead to the formation of pyrazinium salts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Catalysts: Iodine, palladium on carbon (Pd/C).
Major Products:
Oxidation Products: Pyrazine derivatives.
Reduction Products: 2,3-dihydro-pyrazines.
Substitution Products: Pyrazinium salts.
Scientific Research Applications
Chemistry: 2,3-dihydro-pyrazines are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the preparation of more complex heterocyclic structures .
Biology: These compounds exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. They are used in the development of new pharmaceuticals and therapeutic agents .
Medicine: In medicinal chemistry, 2,3-dihydro-pyrazines are explored for their potential as drug candidates. They have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, 2,3-dihydro-pyrazines are used in the production of agrochemicals and as flavoring agents in the food industry .
Mechanism of Action
The mechanism of action of 2,3-dihydro-pyrazines involves their interaction with specific molecular targets and pathways. For example, some pyrazine-containing compounds inhibit the 26S proteasome, leading to the dysregulation of proteins critical to cell growth and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Pyrazine: An aromatic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 4.
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: A heterocyclic compound with nitrogen atoms at positions 1 and 3 in a six-membered ring.
Uniqueness: 2,3-dihydro-pyrazines are unique due to their partially saturated structure, which imparts different chemical and biological properties compared to fully aromatic pyrazines. This partial saturation allows for a wider range of chemical reactions and biological activities, making them valuable in various research and industrial applications .
Properties
CAS No. |
93591-56-1 |
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Molecular Formula |
C4H6N2 |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
2,3-dihydropyrazine |
InChI |
InChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-2H,3-4H2 |
InChI Key |
WUCWFMVYIKMAPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC=N1 |
Origin of Product |
United States |
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